2,5-Furandione, 3-methoxy-4-phenyl-
Description
2,5-Furandione, 3-methoxy-4-phenyl- is a substituted maleic anhydride derivative featuring a methoxy (-OCH₃) group at the 3-position and a phenyl (-C₆H₅) group at the 4-position of the furandione core. Maleic anhydride (2,5-Furandione) is a highly reactive dienophile widely used in polymer chemistry and organic synthesis .
Properties
CAS No. |
35369-28-9 |
|---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-methoxy-4-phenylfuran-2,5-dione |
InChI |
InChI=1S/C11H8O4/c1-14-9-8(10(12)15-11(9)13)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
GZHOUVLZVMHVNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, 3-methoxy-4-phenyl- typically involves the reaction of 3-methoxy-2,5-furandione with phenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,5-Furandione, 3-methoxy-4-phenyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione, 3-methoxy-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
2,5-Furandione, 3-methoxy-4-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,5-Furandione, 3-methoxy-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular parameters of 2,5-Furandione, 3-methoxy-4-phenyl- and related compounds:
Key Observations:
- Electronic Effects : The methoxy group in 3-methoxy-4-phenyl-2,5-furandione is electron-donating, which may reduce electrophilicity compared to chloro-substituted analogs (e.g., 3-chloro-4-methylphenyl derivative ). This could lower its reactivity in Diels-Alder reactions relative to electron-withdrawing substituents.
- Steric Hindrance : Bulky substituents (e.g., benzyl in ) may hinder ring-opening reactions or polymerization, a factor that could also apply to the phenyl group in the target compound.
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